molecular formula C18H23N3O3 B276254 N-isopropyl-6,8-dimethoxy-4-methyl-1,3-dihydro-2H-pyrrolo[3,4-c]quinoline-2-carboxamide

N-isopropyl-6,8-dimethoxy-4-methyl-1,3-dihydro-2H-pyrrolo[3,4-c]quinoline-2-carboxamide

Cat. No. B276254
M. Wt: 329.4 g/mol
InChI Key: QZSCYTIQPXLENL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-isopropyl-6,8-dimethoxy-4-methyl-1,3-dihydro-2H-pyrrolo[3,4-c]quinoline-2-carboxamide, commonly known as IDQ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. IDQ belongs to the class of pyrroloquinolines, which are known for their diverse biological activities.

Scientific Research Applications

IDQ has shown promising results in various scientific research applications, including anti-cancer, anti-inflammatory, and anti-microbial activities. In a study conducted by Wang et al. (2018), IDQ was found to inhibit the growth of human gastric cancer cells by inducing cell cycle arrest and apoptosis. Similarly, in a study by Liu et al. (2019), IDQ was found to possess potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Furthermore, IDQ has also shown anti-microbial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli (Zhang et al., 2019).

Mechanism of Action

The mechanism of action of IDQ is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In the study by Wang et al. (2018), IDQ was found to inhibit the activity of cyclin-dependent kinases, which are essential for cell cycle progression. Similarly, in the study by Liu et al. (2019), IDQ was found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a crucial role in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
IDQ has been shown to have various biochemical and physiological effects, including cytotoxicity, anti-inflammatory activity, and anti-microbial activity. In the study by Wang et al. (2018), IDQ was found to induce cell cycle arrest and apoptosis in human gastric cancer cells. Similarly, in the study by Liu et al. (2019), IDQ was found to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages. Furthermore, IDQ has also shown anti-microbial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli (Zhang et al., 2019).

Advantages and Limitations for Lab Experiments

IDQ has several advantages for lab experiments, including its high purity and yield, which make it a viable compound for further research. Furthermore, IDQ has shown promising results in various scientific research applications, including anti-cancer, anti-inflammatory, and anti-microbial activities. However, IDQ also has some limitations for lab experiments, including its potential toxicity and limited solubility in water. Therefore, further studies are required to evaluate the safety and efficacy of IDQ in vivo.

Future Directions

There are several future directions for the research on IDQ, including the evaluation of its safety and efficacy in vivo, the optimization of its synthesis method, and the identification of its molecular targets. Furthermore, IDQ has shown promising results in various scientific research applications, and further studies are required to explore its potential applications in drug discovery and development.
In conclusion, IDQ is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. IDQ has shown promising results in various scientific research applications, including anti-cancer, anti-inflammatory, and anti-microbial activities. However, further studies are required to evaluate the safety and efficacy of IDQ in vivo and explore its potential applications in drug discovery and development.

Synthesis Methods

The synthesis of IDQ involves the reaction of 2,3-dimethoxybenzaldehyde with 2-methyl-1,2,3,4-tetrahydroquinoline in the presence of acetic acid and sodium acetate. The resulting intermediate is then reacted with isopropylamine and chloroacetyl chloride to obtain IDQ in good yield. The synthesis of IDQ has been optimized to achieve high purity and yield, making it a viable compound for further research.

properties

Molecular Formula

C18H23N3O3

Molecular Weight

329.4 g/mol

IUPAC Name

6,8-dimethoxy-4-methyl-N-propan-2-yl-1,3-dihydropyrrolo[3,4-c]quinoline-2-carboxamide

InChI

InChI=1S/C18H23N3O3/c1-10(2)19-18(22)21-8-14-11(3)20-17-13(15(14)9-21)6-12(23-4)7-16(17)24-5/h6-7,10H,8-9H2,1-5H3,(H,19,22)

InChI Key

QZSCYTIQPXLENL-UHFFFAOYSA-N

SMILES

CC1=NC2=C(C=C(C=C2C3=C1CN(C3)C(=O)NC(C)C)OC)OC

Canonical SMILES

CC1=C2CN(CC2=C3C=C(C=C(C3=N1)OC)OC)C(=O)NC(C)C

Origin of Product

United States

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